(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin Calcium involves several key steps:
Condensation Reaction: 4-fluorobenzaldehyde is condensed with 4-methyl-3-oxopentanoic acid ethyl ester in the presence of piperidine and acetic acid in refluxing benzene to form a benzylidene derivative.
Cyclization and Oxidation: The benzylidene derivative is cyclized with S-methylisothiourea and oxidized with DDQ to yield a pyrimidine derivative.
Reduction and Wittig Condensation: The ester group of the N-methylmethanesulfonamide is reduced with DIBAL in toluene, followed by selective oxidation with TPAP to form an aldehyde.
Deprotection and Hydrolysis: The protected heptenoate is deprotected with FH and the resulting keto alcohol is reduced with Et2BOMe and NaBH4 to form a chiral dihydroxyheptenoate.
Formation of Calcium Salt: Finally, the sodium salt is treated with calcium chloride to form Rosuvastatin Calcium.
Industrial Production Methods
The industrial production of Rosuvastatin Calcium follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin Calcium undergoes various chemical reactions, including:
Reduction: The reduction of ester groups and keto alcohols during synthesis.
Substitution: The formation of N-methylmethanesulfonamide through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, DDQ.
Reducing Agents: DIBAL, NaBH4, Et2BOMe.
Condensation Reagents: Piperidine, acetic acid.
Cyclization Reagents: S-methylisothiourea.
Major Products Formed
The major product formed from these reactions is Rosuvastatin Calcium, which is used as a lipid-lowering agent .
Scientific Research Applications
Rosuvastatin Calcium has a wide range of scientific research applications:
Mechanism of Action
Rosuvastatin Calcium exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Rosuvastatin Calcium reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: A statin that is less potent but has fewer drug-drug interactions.
Uniqueness
Rosuvastatin Calcium is unique in its high potency and ability to significantly reduce low-density lipoprotein cholesterol levels. It also has a longer half-life compared to other statins, allowing for more flexible dosing schedules .
Properties
Molecular Formula |
C23H31FN3O6S- |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane |
InChI |
InChI=1S/C22H28FN3O6S.CH4/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);1H4/p-1/b10-9+;/t16-,17-;/m1./s1 |
InChI Key |
DDORACDBOZIAGC-DHMAKVBVSA-M |
Isomeric SMILES |
C.CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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